molecular formula C24H23FN4O2 B10896642 6-Amino-4-{3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10896642
M. Wt: 418.5 g/mol
InChI Key: OZXYJFHEJVXWPG-UHFFFAOYSA-N
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Description

6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound featuring a pyrazole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by cyclization with suitable reagents to form the fused pyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its fused pyrano[2,3-c]pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-amino-4-[3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H23FN4O2/c1-12-9-13(2)20(14(3)19(12)11-30-17-7-5-16(25)6-8-17)22-18(10-26)23(27)31-24-21(22)15(4)28-29-24/h5-9,22H,11,27H2,1-4H3,(H,28,29)

InChI Key

OZXYJFHEJVXWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1COC2=CC=C(C=C2)F)C)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

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